6-(2-Fluorophenyl)pyridazine-4-carboxylic acid
Overview
Description
6-(2-Fluorophenyl)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a fluorophenyl group and a carboxylic acid group. Pyridazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: 2-Fluorobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyridazine ring.
Carboxylation: The resulting pyridazine derivative is then carboxylated to introduce the carboxylic acid group at the 4-position.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to improve yield and purity.
Chemical Reactions Analysis
6-(2-Fluorophenyl)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced products.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2-Fluorophenyl)pyridazine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets and pathways.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyridazine ring contributes to its overall stability and activity. The carboxylic acid group may facilitate interactions with biological macromolecules through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar compounds to 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid include other pyridazine derivatives such as:
- Pyridazine-3-carboxylic acid
- 4-(2-Fluorophenyl)pyridazine
- 6-(4-Chlorophenyl)pyridazine-4-carboxylic acid
Compared to these compounds, this compound is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity .
Properties
IUPAC Name |
6-(2-fluorophenyl)pyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-4-2-1-3-8(9)10-5-7(11(15)16)6-13-14-10/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEXQHNSAOZMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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